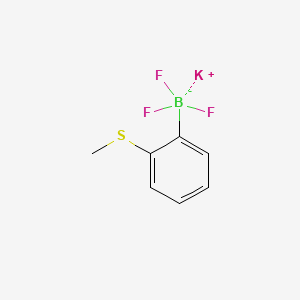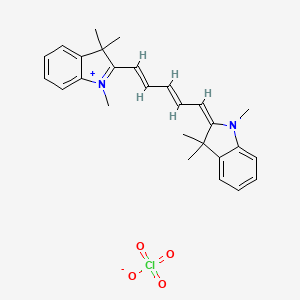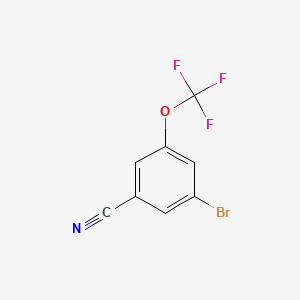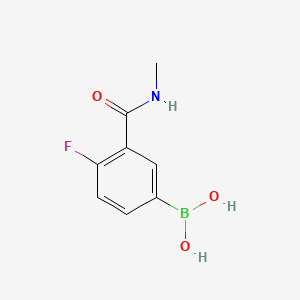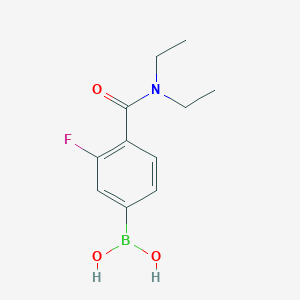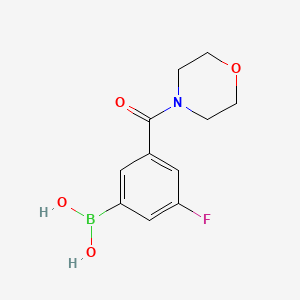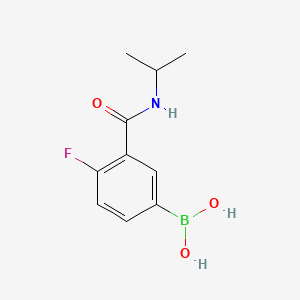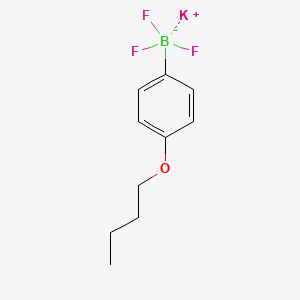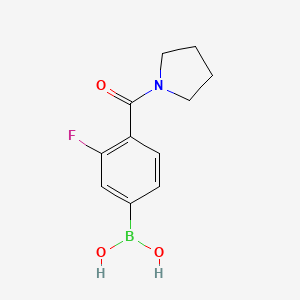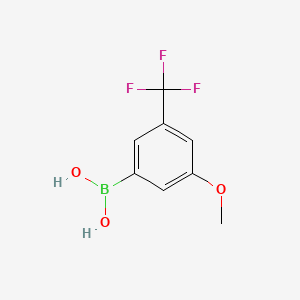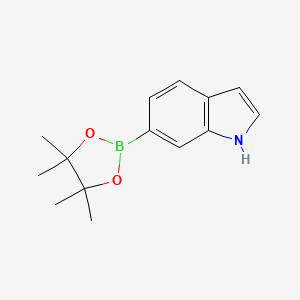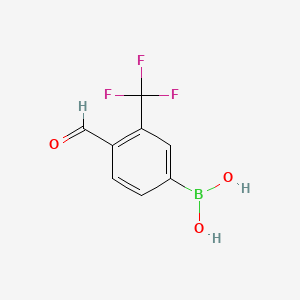
Praeruptorin A
描述
Praeruptorin A is a member of coumarins.
(+)-Praeruptorin A is a natural product found in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.
生化分析
Biochemical Properties
Praeruptorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of matrix metalloproteinase-2 (MMP-2) and enhances the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2). This interaction is significant in its anti-cancer properties, as it suppresses the invasion and migration of cancer cells . Additionally, this compound modulates the p38/Akt signaling pathway, which is involved in osteoclast differentiation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human cervical cancer cells, this compound inhibits cell proliferation, colony formation, migration, and invasion. It induces cell cycle arrest at the G0/G1 phase and modulates the expression of several cell cycle-related proteins, including upregulation of Rb, p16, p21, and p27, and downregulation of cyclin D1 and Skp2 . Furthermore, this compound influences cell signaling pathways, such as the ERK1/2 pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to and inhibits the activity of MMP-2, reducing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion and migration . This compound also inhibits the p38/Akt signaling pathway, leading to decreased expression of c-Fos and NFATc1, which are critical for osteoclast differentiation . Additionally, this compound modulates the ERK1/2 signaling pathway, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is metabolized primarily through hydroxylation in rat liver microsomes, with four metabolites identified . The stability and degradation of this compound are influenced by the presence of cytochrome P450 enzymes, particularly CYP3A1/2 . Long-term effects of this compound include sustained inhibition of cancer cell proliferation and migration, as well as continued modulation of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving isolated rat thoracic aorta, this compound exhibited dose-dependent vasorelaxant effects, with higher doses leading to more significant relaxation . At high doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through hydroxylation by cytochrome P450 enzymes in the liver . The major CYP isoform responsible for its metabolism is CYP3A1/2 . This metabolic pathway is essential for the clearance and elimination of this compound from the body. Additionally, this compound influences lipid metabolism by regulating the expression of sterol regulatory element-binding proteins (SREBPs), which are involved in lipid biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, this compound is rapidly distributed to the lungs, heart, liver, and kidneys . It can also cross the blood-brain barrier, indicating its potential effects on the central nervous system . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and therapeutic potential .
属性
IUPAC Name |
[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBRZDOJDLKOT-NXIDYTHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653395 | |
| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-25-7, 73069-27-9 | |
| Record name | (+-)-Praeruptorin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


